

Angeloylgomisin O and its Analogs: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Angeloylgomisin O*

Cat. No.: *B593424*

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An examination of the structural features influencing the biological activity of dibenzocyclooctadiene lignans from *Schisandra chinensis*, with a focus on **Angeloylgomisin O** and related compounds, reveals key determinants for their therapeutic potential. While specific structure-activity relationship (SAR) studies on **Angeloylgomisin O** are limited in the public domain, research on analogous dibenzocyclooctadiene lignans provides valuable insights into the molecular characteristics governing their anti-inflammatory, antioxidant, and cytotoxic effects.

Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the medicinal plant *Schisandra chinensis*, have garnered significant interest for their diverse pharmacological activities. **Angeloylgomisin O** belongs to this family of compounds, which are characterized by a unique eight-membered ring system. Understanding the relationship between their complex structures and biological activities is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

While a comprehensive SAR study detailing a library of synthetic **Angeloylgomisin O** analogs is not readily available in published literature, studies on naturally occurring and modified dibenzocyclooctadiene lignans offer important clues. The following table summarizes the known effects of structural modifications on the biological activities of this class of compounds.

Structural Feature/Modification	Biological Activity Affected	Observation
Stereochemistry of the Biphenyl Moiety	Anti-inflammatory	Lignans with an S-biphenyl configuration exhibit stronger inhibitory effects on lipopolysaccharide (LPS)-induced microglia activation[1].
Substitution on the Cyclooctadiene Ring	Anti-inflammatory	The presence of a methoxy group enhances anti-inflammatory activity, whereas an acetyl or hydroxyl group at C-7 diminishes it[1].
Methylenedioxy Group	Anti-inflammatory	The presence of a methylenedioxy group is associated with strong inhibition of LPS-induced microglia activation[1].
Exocyclic Methylene Group	Antioxidant	This functionality is considered essential for antioxidant activity[2].
Benzoyloxy Group	Antioxidant	The presence of a benzoyloxy group may enhance antioxidant effects[2].

Experimental Protocols

The biological activities of **Angeloylgomisin O** and its analogs are typically assessed using a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the study of Schisandra lignans.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- **Cell Culture:** Human cancer cell lines (e.g., AGS, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., **Angeloylgomisin O** analogs) for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

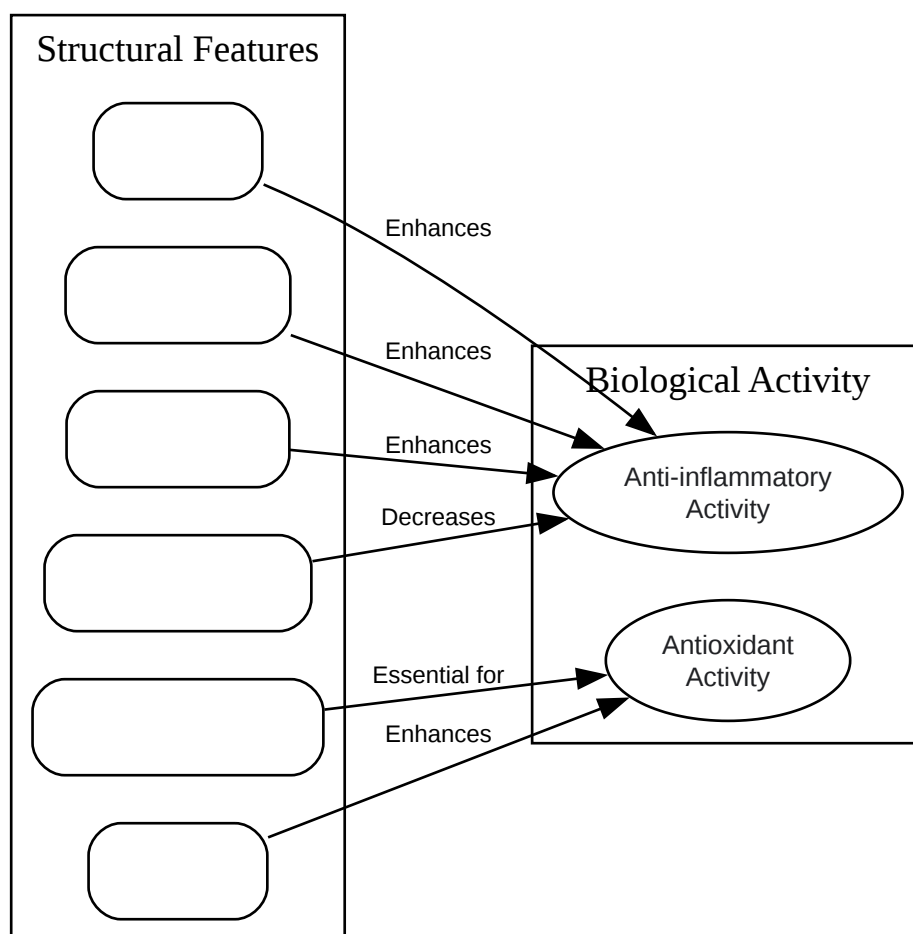
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

- **Cell Culture:** Murine microglial cells (e.g., BV2) or macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.
- **Treatment:** Cells are pre-treated with various concentrations of the test compounds for a certain period before being stimulated with LPS.
- **Nitrite Measurement:** The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

- **Data Analysis:** The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the compound on NO production is then determined.

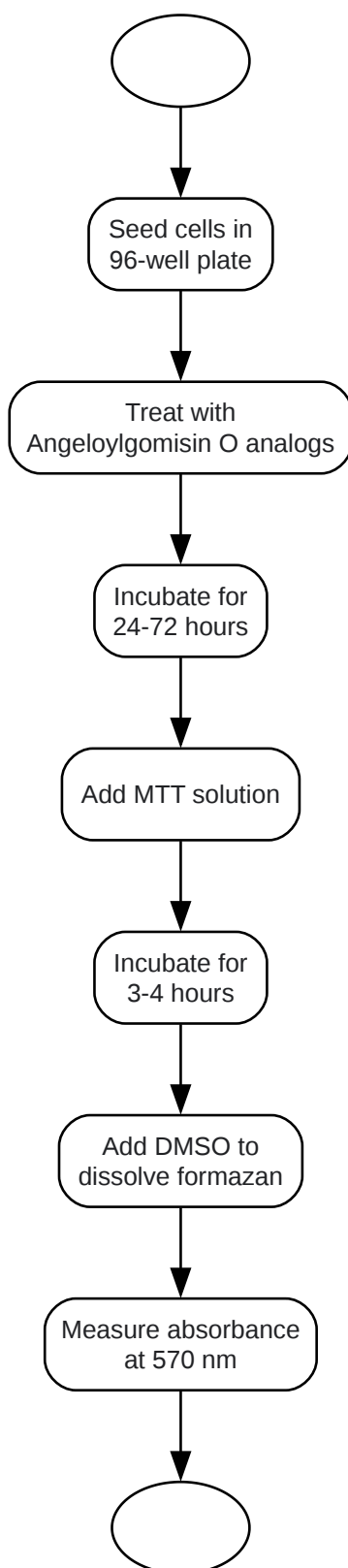
Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the complex relationships and processes involved in the study of **Angeloylgomisin O** and its analogs, the following diagrams have been generated using the DOT language.



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General SAR of Dibenzocyclooctadiene Lignans

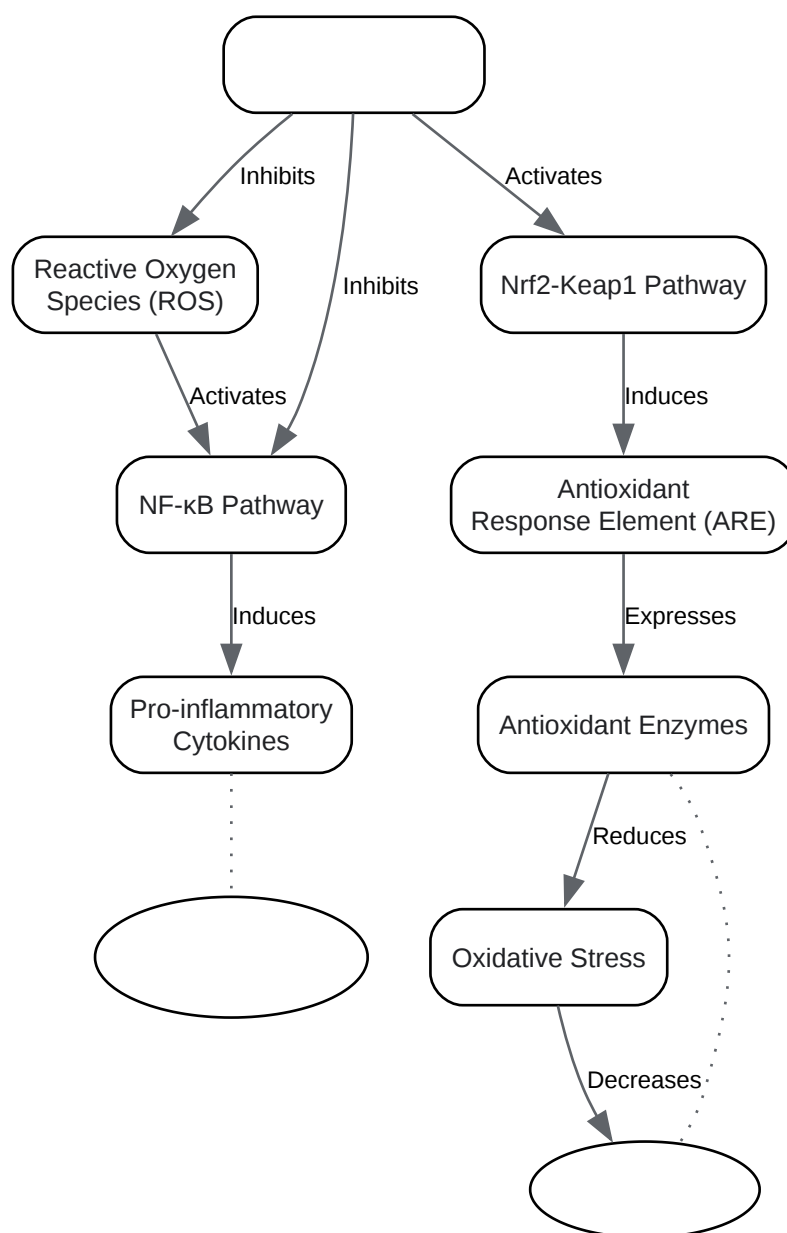


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Workflow of the MTT Cytotoxicity Assay

Signaling Pathways

The precise molecular targets and signaling pathways of **Angeloylgomisin O** have not been extensively elucidated. However, related dibenzocyclooctadiene lignans are known to exert their hepatoprotective effects through pathways involving antioxidative stress and anti-inflammation, such as the Keap1/Nrf2/ARE and NF- κ B signaling pathways[3]. It is plausible that **Angeloylgomisin O** may share similar mechanisms of action.



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Putative Signaling Pathways for **Angeloylgomisin O**

In conclusion, while direct and extensive SAR studies on **Angeloylgomisin O** are not yet available, the existing research on related dibenzocyclooctadiene lignans provides a solid foundation for understanding the key structural features that dictate their biological activities. Further synthesis and evaluation of a focused library of **Angeloylgomisin O** analogs are necessary to delineate its specific SAR and to unlock its full therapeutic potential.

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References

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